molecular formula C10H12ClNO2 B2546894 2-(6-Cyclopropylpyridin-2-yl)acetic acid hydrochloride CAS No. 2197062-58-9

2-(6-Cyclopropylpyridin-2-yl)acetic acid hydrochloride

Cat. No. B2546894
CAS RN: 2197062-58-9
M. Wt: 213.66
InChI Key: TYCDBRHMLYITPQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyridine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of cyclometalated platinum(II) acetylide complexes with a bipyridyl moiety involves cyclometalation and acetylide formation . Although not directly related to the synthesis of 2-(6-Cyclopropylpyridin-2-yl)acetic acid hydrochloride, these methods highlight the potential complexity in synthesizing pyridine-based compounds. Another relevant synthesis approach is the CuX2-mediated cyclization reaction of cyclopropylideneacetic acids and esters, which could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often characterized by techniques such as X-ray crystallography, as seen in the structural characterization of cyclometalated platinum(II) complexes . The distorted square planar geometries around the Pt(II) ions in these complexes indicate the potential for diverse geometries in pyridine-containing compounds. The molecular structure of this compound would likely be influenced by the presence of the cyclopropyl group and the acetic acid moiety, which could affect its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of pyridine derivatives can vary widely. For example, the cyclometalated platinum(II) complexes undergo oxidative and reductive quenching, indicating a high level of reactivity in redox processes . The CuX2-mediated cyclization reaction of cyclopropylideneacetic acids and esters also demonstrates the reactivity of cyclopropyl-containing compounds under certain conditions . These reactions could provide insights into the types of chemical transformations that this compound might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be determined through various analytical techniques. For instance, the electrochemical properties of cyclometalated platinum(II) complexes were examined using cyclic voltammetry . The photophysical properties, such as emissive behavior in solution and solid state, were also characterized . These properties are crucial for understanding the behavior of such compounds in different environments and could be relevant for the analysis of this compound.

Scientific Research Applications

Ligand Synthesis and Metal Complexation

The synthesis and characterization of tridentate ligand complexes involving pyridine derivatives, such as 2-(6-Cyclopropylpyridin-2-yl)acetic acid hydrochloride, have significant implications in organometallic chemistry. For instance, 2,6-Diphenylpyridine has been metalated to yield high-yield complexes with tridentate ligands bound to the metal via a C∧N∧C donor set. This process and the derived complexes, characterized including by single-crystal X-ray analysis, showcase the potential of such pyridine derivatives in creating sophisticated metal-ligand architectures for catalysis or material science applications (Cave, Alcock, & Rourke, 1999).

Cyclometalation Enhancements

The strategic use of acetic acid in promoting cyclometalation reactions further underscores the utility of pyridine derivatives in creating complex metal-ligand systems. Specifically, the metalation of 2,6-diphenylpyridine by potassium tetrachloroplatinate in acetic acid, leading to monocyclometalated and subsequently dicyclometalated complexes, illustrates the versatility of these compounds in synthesizing structures with potentially unique catalytic or electronic properties (Cave, Fanizzi, Deeth, Errington, & Rourke, 2000).

Drug Design and Discovery

The green synthesis approaches for drug design, incorporating cyclopropylpyridin derivatives, represent another significant application. These methods focus on developing potential analgesic and antipyretic compounds through environmentally friendly processes. The synthesis routes established for these purposes exemplify the role of such chemical entities in the pharmaceutical industry, offering a pathway to more sustainable and efficient drug development processes (Reddy, Reddy, & Dubey, 2014).

Antioxidant and Enzyme Inhibition

Transition metal complexes of novel amino acid bearing Schiff base ligands derived from pyridine and its derivatives have been studied for their antioxidant properties and selective enzyme inhibitory activities. These studies reveal the potential of such complexes in medicinal chemistry, particularly in the development of new therapeutics with antioxidant capabilities or targeted enzyme inhibition (Ikram et al., 2015).

properties

IUPAC Name

2-(6-cyclopropylpyridin-2-yl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2.ClH/c12-10(13)6-8-2-1-3-9(11-8)7-4-5-7;/h1-3,7H,4-6H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYCDBRHMLYITPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=CC(=N2)CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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